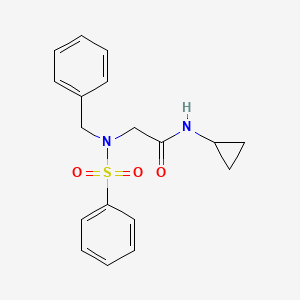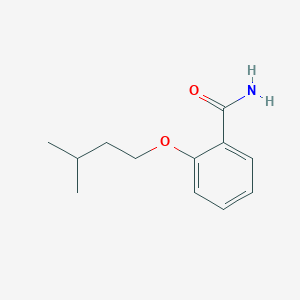
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide, also known as A-769662, is a synthetic compound that has been studied extensively for its potential therapeutic applications. A-769662 has been shown to activate AMP-activated protein kinase (AMPK), which is an important regulator of cellular metabolism. In recent years, there has been growing interest in the use of A-769662 as a tool compound for studying the role of AMPK in various biological processes.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide and its derivatives have been the focus of various studies due to their potential applications in pharmaceutical and agricultural sectors. One study detailed the synthesis and molecular docking analysis of an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, targeting the VEGFr receptor. This compound was synthesized with good yield and its structure was elucidated by various spectroscopic techniques and X-ray crystallography, revealing intermolecular H-bonds and intramolecular interactions within its crystal structure (Sharma et al., 2018).
Potential Pesticide Applications
Another area of interest is the development of potential pesticides. Studies have characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and similar compounds by X-ray powder diffraction, suggesting their applications as potential pesticides. These compounds exhibit unique diffraction data, including experimental and calculated peaks, which are crucial for understanding their crystalline structures and potential efficacy as pesticides (Olszewska et al., 2009).
Antiviral Research
The therapeutic effect of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was evaluated in the treatment of Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, as well as a decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, showcasing its potential as an antiviral agent (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-3-5-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKKIOXSZGJDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)
![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)
![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)


![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)




![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)


